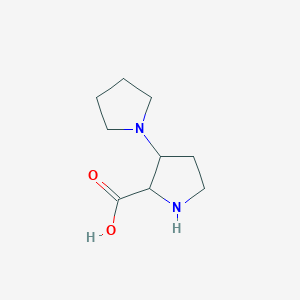
3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid
説明
3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid, also known as PPCA, is a cyclic organic compound that belongs to the class of pyrrolidines. It is a colorless solid with a molecular weight of 159.2 g/mol and a melting point of 77-78°C. PPCA is a versatile compound with many applications in the fields of organic chemistry, biochemistry, and pharmacology. PPCA has been used in the synthesis of various organic compounds, such as pharmaceuticals and pesticides, as well as in the study of biochemical and physiological processes.
作用機序
The mechanism of action of 3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid is not well understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are hormone-like substances that are involved in a variety of physiological processes, such as inflammation and pain. 3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid is also thought to inhibit the enzyme cyclooxygenase-2, which is involved in the production of proinflammatory cytokines. These cytokines are involved in the regulation of immune system responses.
Biochemical and Physiological Effects
3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to inhibit the growth of certain types of cancer cells. It has also been found to inhibit the growth of certain types of bacteria and fungi. Additionally, 3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid has been found to have neuroprotective and anti-anxiety effects.
実験室実験の利点と制限
The main advantage of using 3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid in laboratory experiments is that it is relatively easy to synthesize and is widely available. Additionally, it is relatively stable and can be stored for extended periods of time. The main limitation of using 3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid in laboratory experiments is that the mechanism of action is not well understood and the effects of 3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid on biochemical and physiological processes are not fully understood.
将来の方向性
1. Further research into the mechanism of action of 3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid and its effects on biochemical and physiological processes.
2. Development of new methods for the synthesis of 3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid.
3. Investigation of the potential applications of 3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid in the development of new pharmaceuticals and pesticides.
4. Exploration of the potential use of 3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid in the treatment of various diseases, such as cancer, inflammation, and pain.
5. Exploration of the potential use of 3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid in the treatment of neurological disorders, such as anxiety and depression.
6. Exploration of the potential use of 3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid in the treatment of infectious diseases, such as bacterial and fungal infections.
7. Exploration of the potential use of 3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid in the regulation of gene expression.
8. Exploration of the potential use of 3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid in the regulation of neurotransmitter release.
9. Development of new methods for the delivery of 3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid to target tissues.
10. Investigation of the potential toxicity of 3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid.
科学的研究の応用
3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid has been used in a variety of scientific research applications, such as the synthesis of organic compounds, the study of biochemical and physiological processes, and the development of pharmaceuticals and pesticides. 3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid has been used in the synthesis of various pharmaceuticals, such as antimalarial drugs, antifungal drugs, and antiviral drugs. It has also been used in the synthesis of various pesticides, such as insecticides, herbicides, and fungicides. 3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid has also been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the regulation of neurotransmitter release.
特性
IUPAC Name |
3-pyrrolidin-1-ylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(13)8-7(3-4-10-8)11-5-1-2-6-11/h7-8,10H,1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXZDPXVBXFPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCNC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-[6-oxo-2-(piperidin-3-yl)piperidin-3-yl]carbamate](/img/structure/B1413386.png)

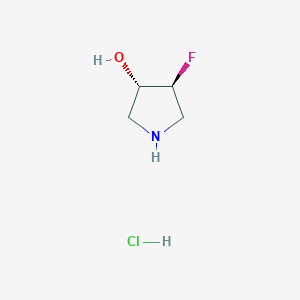
![2-[(3-Hydroxy-8-azabicyclo[3.2.1]oct-3-yl)methyl]-6-methylpyridazin-3(2H)-one dihydrochloride](/img/structure/B1413390.png)
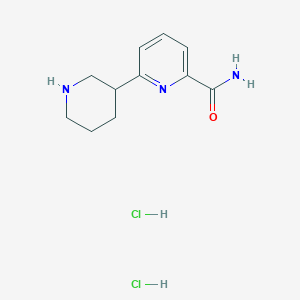

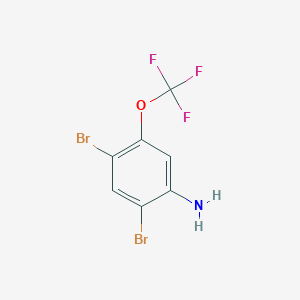
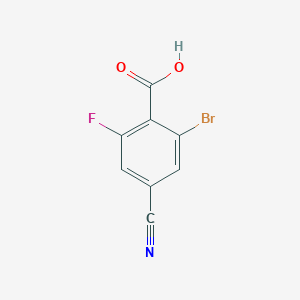
![(2S)-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride](/img/structure/B1413398.png)
![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/structure/B1413399.png)
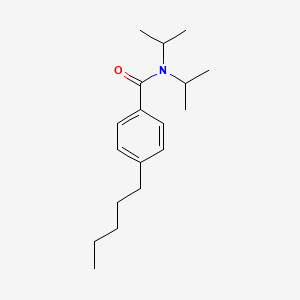
![3-[(4-Amino-2-methylphenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413404.png)